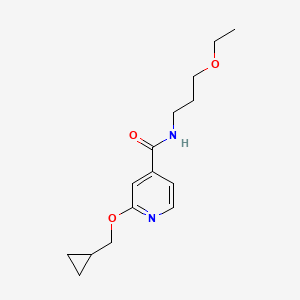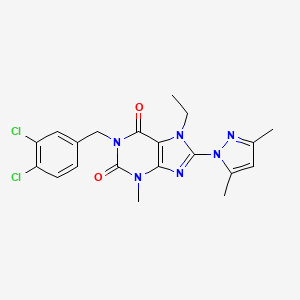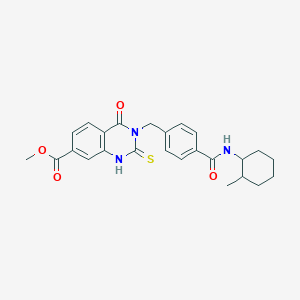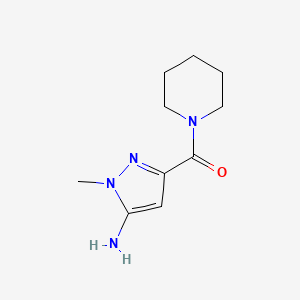
2-(cyclopropylmethoxy)-N-(3-ethoxypropyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(cyclopropylmethoxy)-N-(3-ethoxypropyl)isonicotinamide, also known as CPI-1189, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications in various diseases. CPI-1189 belongs to the class of isonicotinamide derivatives, which have shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
Synthetic Chemistry Applications
Isonicotinamides, including derivatives similar to "2-(cyclopropylmethoxy)-N-(3-ethoxypropyl)isonicotinamide," are utilized in synthetic chemistry for their ability to undergo various chemical reactions. For instance, isonicotinamides carrying N-furanylmethyl, N-pyrrolylalkyl, or N-thiophenylmethyl substituents at nitrogen can undergo cyclisation induced by an electrophile, giving rise to spirocyclic compounds where both the nucleophilic and electrophilic heterocycles are dearomatised (H. Brice, J. Clayden, 2009). This demonstrates the compound's utility in generating novel molecular architectures.
Pharmaceutical Research
In pharmaceutical research, isonicotinamide derivatives have been explored for their potential in imaging and therapy. For example, synthesis of carbon-11-labeled isonicotinamides as potential PET agents for imaging of GSK-3 enzyme in Alzheimer's disease has been reported, showcasing their relevance in neurodegenerative disease research (Mingzhang Gao, Min Wang, Q. Zheng, 2017). This highlights the role of such compounds in developing diagnostic tools for critical health conditions.
Material Science
Isonicotinamide and its derivatives also find applications in material science, particularly in crystal engineering and the formation of co-crystals. The ability of isonicotinamide to co-crystallize with carboxylic acids, resulting in structures with significant stoichiometric variations and polymorphism, illustrates its utility in designing novel material properties (A. Lemmerer, M. Fernandes, 2012).
properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-(3-ethoxypropyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-2-19-9-3-7-17-15(18)13-6-8-16-14(10-13)20-11-12-4-5-12/h6,8,10,12H,2-5,7,9,11H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCMRTJQPJKHJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=CC(=NC=C1)OCC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethoxy)-N-(3-ethoxypropyl)isonicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]but-2-ynamide](/img/structure/B2400296.png)


![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,3-dimethylbutanamide](/img/structure/B2400299.png)
![[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B2400300.png)



![N-(3-chloro-4-methoxyphenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2400312.png)
![7-Tert-butyl-1-azaspiro[3.5]nonane](/img/structure/B2400313.png)


